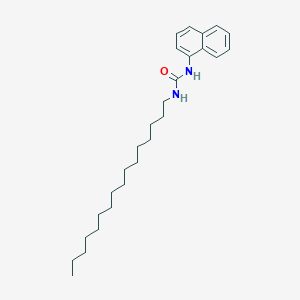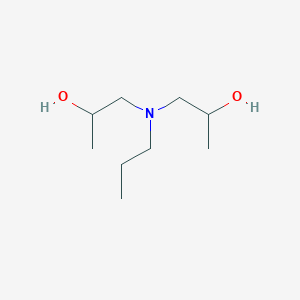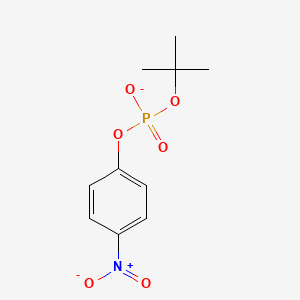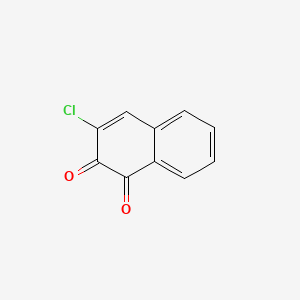
1,2-Naphthalenedione, 3-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Naphthalenedione, 3-chloro-: is a derivative of naphthoquinone, characterized by the presence of a chlorine atom at the third position of the naphthalene ring. This compound is part of the broader class of naphthoquinones, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Naphthalenedione, 3-chloro- can be synthesized through various methods. One common approach involves the chlorination of 1,2-naphthoquinone. This reaction typically requires a chlorinating agent such as chlorine gas or thionyl chloride, and is conducted under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of 1,2-Naphthalenedione, 3-chloro- may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and specific solvents can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1,2-Naphthalenedione, 3-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher-order quinones, while reduction can produce hydroquinones. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Scientific Research Applications
1,2-Naphthalenedione, 3-chloro- has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a subject of interest in the development of antimicrobial and anticancer agents.
Medicine: Research into its potential therapeutic effects includes exploring its role as an inhibitor of specific enzymes or pathways involved in disease processes.
Industry: Its chemical properties make it useful in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Naphthalenedione, 3-chloro- involves its ability to participate in redox reactions. The compound can act as an oxidizing agent, interacting with cellular components and disrupting normal cellular functions. This redox activity is often linked to its biological effects, such as antimicrobial and anticancer properties. The molecular targets and pathways involved may include enzymes and proteins that are sensitive to oxidative stress.
Comparison with Similar Compounds
1,2-Naphthoquinone: Lacks the chlorine atom but shares the quinone structure.
1,4-Naphthoquinone: Another isomer with the quinone groups at different positions.
2-Chloro-1,4-naphthoquinone: Similar in structure but with different positioning of the chlorine atom and quinone groups.
Uniqueness: 1,2-Naphthalenedione, 3-chloro- is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with other molecules and its overall effectiveness in various applications.
Properties
CAS No. |
18099-99-5 |
|---|---|
Molecular Formula |
C10H5ClO2 |
Molecular Weight |
192.60 g/mol |
IUPAC Name |
3-chloronaphthalene-1,2-dione |
InChI |
InChI=1S/C10H5ClO2/c11-8-5-6-3-1-2-4-7(6)9(12)10(8)13/h1-5H |
InChI Key |
MEMRDSMVFLMGRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)C2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


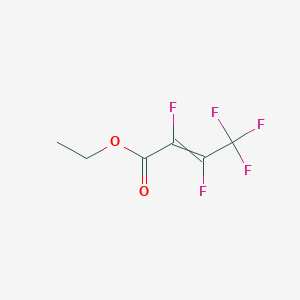
![N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide](/img/structure/B14720255.png)

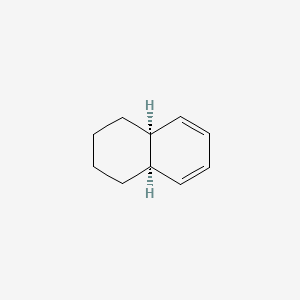
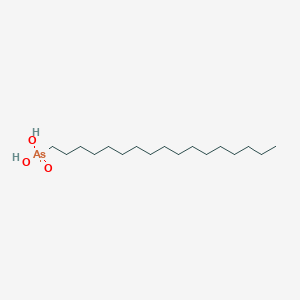
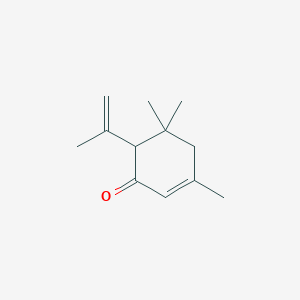

![3-Phenyl-2-{[(2-phenylethyl)amino]methyl}quinazolin-4(3H)-one](/img/structure/B14720276.png)
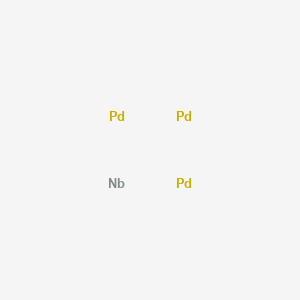

![7-[2-(Piperidin-1-yl)ethyl]-2H,5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B14720283.png)
